molecular formula C16H16N2O6 B12807437 (2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro- CAS No. 220800-73-7

(2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro-

Cat. No.: B12807437
CAS No.: 220800-73-7
M. Wt: 332.31 g/mol
InChI Key: SOGYYQFUWZEKJU-UHFFFAOYSA-N
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Description

(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-isoindole core with epoxy and tetrone functionalities, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

Biologically, this compound may be explored for its potential interactions with biomolecules. Its unique structure could make it a candidate for studying enzyme interactions or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological targets.

Industry

Industrially, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are crucial to understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone: A similar compound without the dodecahydro- modification.

    (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, hexahydro-: Another variant with fewer hydrogen atoms.

Uniqueness

What sets (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- apart is its specific structural configuration, which may confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

220800-73-7

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H16N2O6/c19-13-9-5-1-2-6(23-5)10(9)14(20)17(13)18-15(21)11-7-3-4-8(24-7)12(11)16(18)22/h5-12H,1-4H2

InChI Key

SOGYYQFUWZEKJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)N4C(=O)C5C6CCC(C5C4=O)O6

Origin of Product

United States

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